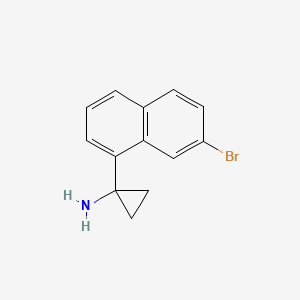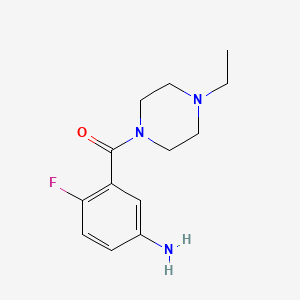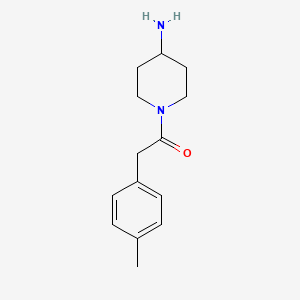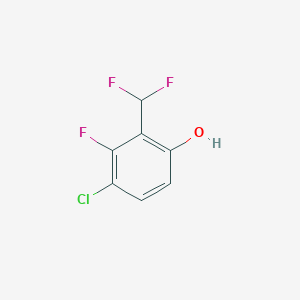![molecular formula C13H11F3N2O B15091734 5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 680216-06-2](/img/structure/B15091734.png)
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutyl group and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-Phenyl-1,2,4-oxadiazole: Lacks the cyclobutyl and trifluoromethyl groups, resulting in different chemical properties.
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Contains a methyl group instead of a cyclobutyl group, leading to variations in reactivity and biological activity. The unique combination of the cyclobutyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
680216-06-2 |
|---|---|
Molekularformel |
C13H11F3N2O |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
5-cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-6-4-8(5-7-10)11-17-12(19-18-11)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI-Schlüssel |
FQWQTVMFFBOMAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)





![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)



![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)

